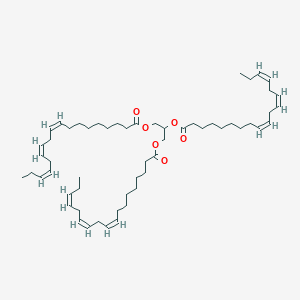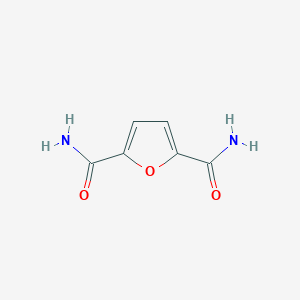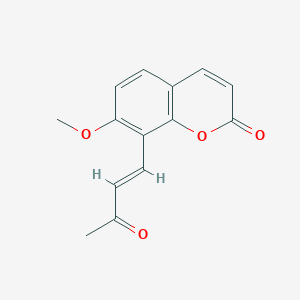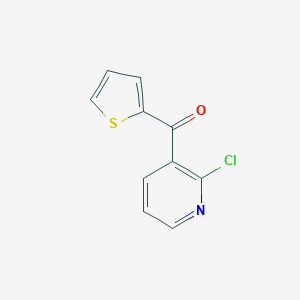
2-(2-Cyanophenoxy)tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanophenoxy)tetradecanoic acid, also known as CPOT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fatty acid analogs and is structurally similar to naturally occurring fatty acids. CPOT has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
2-(2-Cyanophenoxy)tetradecanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 2-(2-Cyanophenoxy)tetradecanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Cyanophenoxy)tetradecanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not subject to the variability that can occur with naturally occurring compounds. 2-(2-Cyanophenoxy)tetradecanoic acid is also relatively stable and can be stored for extended periods of time. However, 2-(2-Cyanophenoxy)tetradecanoic acid does have some limitations. It is a complex compound that requires specialized equipment and skilled personnel to synthesize. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research that could be pursued with 2-(2-Cyanophenoxy)tetradecanoic acid. One area of interest is the development of 2-(2-Cyanophenoxy)tetradecanoic acid analogs with improved properties, such as increased water solubility or enhanced potency. Another area of interest is the investigation of the potential use of 2-(2-Cyanophenoxy)tetradecanoic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid and to determine its potential therapeutic applications in a variety of disease states.
Méthodes De Synthèse
2-(2-Cyanophenoxy)tetradecanoic acid can be synthesized through a multistep process that involves the reaction of phenoxybenzaldehyde with 1-bromo-2-tetradecene, followed by the addition of cyanide ion to form the nitrile intermediate. The nitrile is then hydrolyzed to yield the final product, 2-(2-Cyanophenoxy)tetradecanoic acid. The synthesis of 2-(2-Cyanophenoxy)tetradecanoic acid is a complex process that requires specialized equipment and skilled personnel.
Applications De Recherche Scientifique
2-(2-Cyanophenoxy)tetradecanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(2-Cyanophenoxy)tetradecanoic acid has also been studied for its anti-cancer properties, with promising results in preclinical studies.
Propriétés
Numéro CAS |
116624-99-8 |
|---|---|
Nom du produit |
2-(2-Cyanophenoxy)tetradecanoic acid |
Formule moléculaire |
C21H31NO3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-(2-cyanophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |
Clé InChI |
OXSHLGFCFRUJLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Synonymes |
2-(2-Cyanophenoxy)tetradecanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



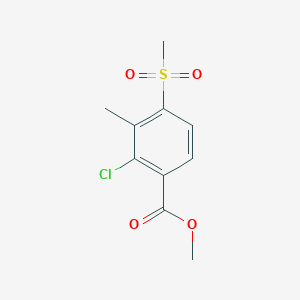
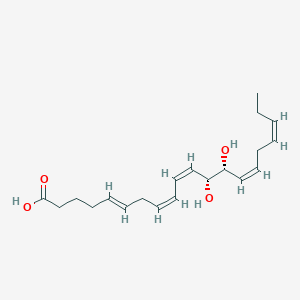
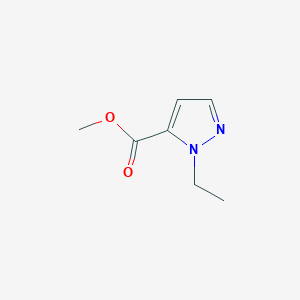
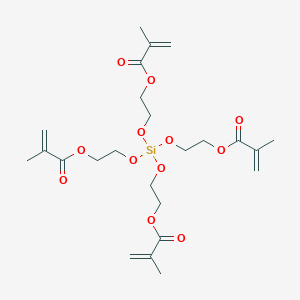
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)
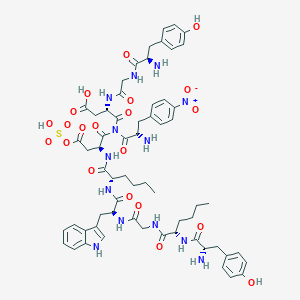
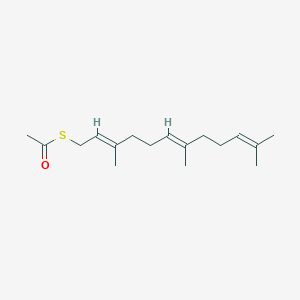
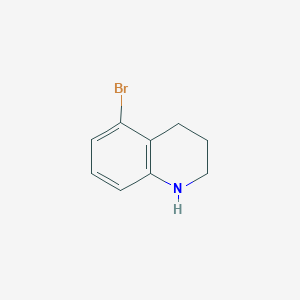
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
